Ethionamide Sulfoxide-d3
Description
Ethionamide Sulfoxide-d3 is the deuterated form of Ethionamide Sulfoxide, the primary active metabolite of the antitubercular drug Ethionamide. Ethionamide itself is a second-line thioamide antibiotic used to treat multidrug-resistant tuberculosis (MDR-TB) . Upon oral administration, Ethionamide undergoes extensive hepatic metabolism, forming Ethionamide Sulfoxide as a key intermediate. The deuterated version (Sulfoxide-d3) incorporates three deuterium atoms, typically replacing hydrogen at specific positions to study metabolic pathways, pharmacokinetics, or as an internal standard in analytical assays.
Properties
Molecular Formula |
C₈H₇D₃N₂OS |
|---|---|
Molecular Weight |
185.26 |
Synonyms |
2-Ethyl-4-pyridinecarbothioamide S-Oxide-d3; 2-Ethylthioisonicotinamide S-Oxide-d3; Ethionamide-S-oxide-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Ethionamide Sulfoxide-d3 vs. Aldicarb Sulfoxide-d3
Application :
- This compound : Likely used to study Ethionamide’s metabolism and interactions with Mycobacterium tuberculosis EthR (a transcriptional repressor targeted for boosting Ethionamide activity) .
- Aldicarb Sulfoxide-d3 : A deuterated pesticide metabolite used to investigate glutathione-related enzyme modulation and cholinesterase inhibition in zebrafish (IC50 = 10 μM for ChE and CaE) .
Deuteration Impact :
This compound vs. Prochlorperazine Sulfoxide-d3
- Application: Prochlorperazine Sulfoxide-d3: A deuterated metabolite of the antiemetic Prochlorperazine, used to study dopaminergic pathways and drug clearance .
Metabolic Fate :
Pharmacokinetic and Pharmacodynamic Data
Challenges in Development
- This compound : Fragment-based EthR inhibitors designed to boost Ethionamide activity failed in macrophage models due to poor permeability across the mycobacterial cell envelope . This highlights a critical challenge for this compound in TB drug development: optimizing membrane penetration while retaining metabolic stability.
- Aldicarb Sulfoxide-d3 : Demonstrates concentration-dependent enzyme inhibition but requires careful handling due to toxicity risks .
Q & A
Q. How can researchers balance open science principles with intellectual property constraints in this compound research?
- Strategy : Publish methodology and negative results openly while patenting novel synthetic routes or formulations. Cite precedents from the NIH Guidelines on Research Tools .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
